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Compound of Interest

Compound Name: Psilomethoxin

Cat. No.: B12731010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a

tryptamine of significant interest due to its structural relationship to the known psychedelic

compounds psilocin (4-HO-DMT) and 5-MeO-DMT. The first and only documented chemical

synthesis of psilomethoxin was reported in 1965 by Marc Julia and his colleagues at the

Pasteur Institute.[1][2][3] Their extensive 10-step synthesis commences with ortho-vanillin.[1][2]

These application notes provide a detailed, reconstructed protocol of this synthesis, compiled

from available literature and chemical knowledge. The quantitative data presented is based on

the reported yields from the original publication.

Synthesis Pathway Overview
The synthesis of psilomethoxin from ortho-vanillin is a lengthy and complex process that can

be broadly divided into three main stages:

Modification of the Benzene Ring: Ortho-vanillin undergoes a series of reactions to introduce

a nitro group and protect the hydroxyl group, preparing the ring for indole formation.

Indole Ring Formation: The modified benzaldehyde is then used to construct the indole core

structure.
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Side Chain Elaboration and Final Product Formation: The final steps involve the introduction

of the dimethylaminoethyl side chain at the C3 position of the indole, followed by

deprotection to yield psilomethoxin.

Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of

psilomethoxin from ortho-vanillin, as described by Julia et al. (1965).
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Step Product Name Starting Material Reported Yield (%)

1
o-Vanillin

benzenesulfonate
o-Vanillin 90

2
6-Nitro-o-vanillin

benzenesulfonate

o-Vanillin

benzenesulfonate
60

3 6-Nitro-o-vanillin
6-Nitro-o-vanillin

benzenesulfonate
87

4

2-Benzyloxy-3-

methoxy-6-

nitrobenzaldehyde

6-Nitro-o-vanillin 89

5
4-Benzyloxy-5-

methoxyindole

2-Benzyloxy-3-

methoxy-6-

nitrobenzaldehyde

Yield not specified

6
4-Benzyloxy-5-

methoxygramine

4-Benzyloxy-5-

methoxyindole
74

7

4-Benzyloxy-5-

methoxyindole-3-

acetonitrile

4-Benzyloxy-5-

methoxygramine
82

8

4-Benzyloxy-5-

methoxy-N,N-

dimethyltryptamine

4-Benzyloxy-5-

methoxyindole-3-

acetonitrile

31

9
Psilomethoxin (4-HO-

5-MeO-DMT)

4-Benzyloxy-5-

methoxy-N,N-

dimethyltryptamine

Yield not specified

Note: Yields for some steps were not available in the accessed literature.

Experimental Protocols
The following protocols are reconstructed based on the partial text from the 1965 publication by

Julia, Manoury, and Voillaume.
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Step 1: Synthesis of o-Vanillin benzenesulfonate
Objective: To protect the hydroxyl group of ortho-vanillin.

Procedure:

Dissolve 456 g of ortho-vanillin and 150 g of sodium hydroxide in 1000 cc of water.

Add 660 g of benzenesulfonyl chloride dropwise to the solution.

Filter the resulting mixture to obtain o-vanillin benzenesulfonate.

Reported Yield: 90%

Melting Point: 119-120 °C (from acetic acid)

Step 2: Synthesis of 6-Nitro-o-vanillin benzenesulfonate
Objective: Nitration of the benzene ring.

Procedure:

Add 250 g of o-vanillin benzenesulfonate in one portion to 2.5 L of fuming nitric acid,

cooled to 0 °C.

Maintain the temperature between 5-10 °C for 5 minutes.

Pour the reaction mixture onto ice to precipitate the product.

Reported Yield: 60%

Step 3: Synthesis of 6-Nitro-o-vanillin
Objective: Deprotection of the hydroxyl group.

Procedure:

Reflux 170 g of 6-nitro-o-vanillin benzenesulfonate with 2 L of methanol for 10 minutes

with vigorous stirring.
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Add a solution of 100 g of potassium hydroxide in 200 cc of water and 400 cc of methanol.

Reflux the mixture for an additional 30 minutes.

Dissolve the precipitated product in boiling water and acidify to yield 6-nitro-o-vanillin.

Reported Yield: 87%

Melting Point: 104 °C

Step 4: Synthesis of 2-Benzyloxy-3-methoxy-6-
nitrobenzaldehyde

Objective: Protection of the newly formed hydroxyl group.

Procedure:

Prepare a mixture of 50 g of 6-nitro-o-vanillin, 300 cc of dimethyl sulfoxide, 80 g of

potassium carbonate, and 500 cc of dimethylformamide.

Add 50 g of benzyl chloride to the mixture.

Stir the reaction at 40-50 °C for 12 hours.

Pour the mixture onto ice to precipitate the product.

Reported Yield: 89%

Melting Point: 89 °C

Step 5: Synthesis of 4-Benzyloxy-5-methoxyindole
Objective: Formation of the indole ring.

Note: The specific details for this step are not fully available in the accessed literature. It is

presumed to involve a reductive cyclization of the nitro group, likely using a reducing agent

such as sodium dithionite or catalytic hydrogenation.
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Step 6: Synthesis of 4-Benzyloxy-5-methoxygramine
(Mannich Reaction)

Objective: Introduction of a dimethylaminomethyl group at the C3 position of the indole.

Procedure:

React 4-benzyloxy-5-methoxyindole with a mixture of formaldehyde and dimethylamine.

The reaction is left overnight.

The mixture is then poured onto ice and made alkaline to precipitate the product.

Reported Yield: 74%

Melting Point: 140-142 °C (from ethyl acetate)

Step 7: Synthesis of 4-Benzyloxy-5-methoxyindole-3-
acetonitrile

Objective: Conversion of the gramine to a nitrile, extending the side chain.

Procedure:

Dissolve 20 g of 4-benzyloxy-5-methoxygramine in 400 cc of methanol.

Add a solution of 9 g of potassium cyanide in 20 cc of water.

Cool the mixture to below 10 °C and add 25 g of methyl iodide.

Stir the reaction at 25 °C for 24 hours.

Evaporate the solvent at a temperature below 40 °C.

Extract the residue with diethyl ether, wash with dilute HCl, sodium bicarbonate, and

water, then dry and evaporate to yield the product.

Reported Yield: 82%
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Melting Point: 128 °C (from ethanol)

Step 8: Synthesis of 4-Benzyloxy-5-methoxy-N,N-
dimethyltryptamine

Objective: Reduction of the nitrile to the primary amine.

Procedure:

Reduce 14 g of 4-benzyloxy-5-methoxyindole-3-acetonitrile in 300 cc of 33% alcoholic

dimethylamine with hydrogen gas and a Raney Nickel catalyst at 40 °C and 100 atm

pressure.

Reported Yield: 31%

Fumarate Salt Melting Point: 176 °C (from ethanol)

Step 9 & 10: Synthesis of Psilomethoxin (4-HO-5-MeO-
DMT)

Objective: Deprotection of the benzyl group to yield the final product.

Note: The specific details for the debenzylation step are not available in the accessed

literature. This is typically achieved by catalytic hydrogenation using a palladium catalyst

(e.g., Pd/C) to cleave the benzyl ether. The final step would be purification of the resulting

psilomethoxin.

Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of psilomethoxin from

ortho-vanillin.
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Caption: Workflow for Psilomethoxin Synthesis.
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Chemical Reaction Pathway
This diagram outlines the chemical transformations from ortho-vanillin to psilomethoxin.
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Caption: Psilomethoxin Reaction Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b12731010?utm_src=pdf-body-img
https://www.benchchem.com/product/b12731010?utm_src=pdf-body
https://www.benchchem.com/product/b12731010?utm_src=pdf-custom-synthesis
https://psychedelicmusalman.com/2022/12/20/psilomethoxin-the-history-testing-pharmacodynamics-and-pharmacokinetics/
https://www.reddit.com/r/TheeHive/comments/13l1mn4/chemical_synthesis_of_psilomethoxin_4ho5meodmt/
https://www.chemeurope.com/en/encyclopedia/4-Hydroxy-5-methoxydimethyltryptamine.html
https://www.benchchem.com/product/b12731010#psilomethoxin-synthesis-from-ortho-vanillin
https://www.benchchem.com/product/b12731010#psilomethoxin-synthesis-from-ortho-vanillin
https://www.benchchem.com/product/b12731010#psilomethoxin-synthesis-from-ortho-vanillin
https://www.benchchem.com/product/b12731010#psilomethoxin-synthesis-from-ortho-vanillin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12731010?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12731010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12731010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

